Cas no 20330-99-8 (N1-(4-Propylphenyl)acetamide)

N1-(4-Propylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N1-(4-Propylphenyl)acetamide
- Acetamide,N-(4-propylphenyl)-
- 4-Acetamino-1-propyl-benzol
- 4-N-PROPYLACETANILIDE
- 4'-Propylacetanilide
- acetic acid-(4-propyl-anilide)
- Essigsaeure-(4-propyl-anilid)
- N-Acetyl-p-propylanilin
- p-n-Propylacetanilid
- CS-0362323
- FT-0629682
- acetamide, N-(4-propylphenyl)-
- DTXSID90876498
- AKOS006227941
- MFCD00275765
- TS-02466
- 4-propylacetanilide
- N-(4-propylphenyl)acetamide
- Maybridge1_001001
- W-206503
- 20330-99-8
- SCHEMBL7211903
- HMS544F11
-
- MDL: MFCD00275765
- インチ: InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)12-9(2)13/h5-8H,3-4H2,1-2H3,(H,12,13)
- InChIKey: HQQXWLXWAUYDAW-UHFFFAOYSA-N
- ほほえんだ: CCCC1=CC=C(NC(C)=O)C=C1
計算された属性
- せいみつぶんしりょう: 177.11500
- どういたいしつりょう: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: 98-100
- ふってん: 336.6±21.0 °C at 760 mmHg
- フラッシュポイント: 82.6±25.9 °C
- 屈折率: 1.549
- PSA: 29.10000
- LogP: 2.67050
N1-(4-Propylphenyl)acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- リスク用語:R22
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
N1-(4-Propylphenyl)acetamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N1-(4-Propylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB223983-250mg |
N1-(4-Propylphenyl)acetamide, 95%; . |
20330-99-8 | 95% | 250mg |
€82.30 | 2025-03-19 | |
abcr | AB223983-1g |
N1-(4-Propylphenyl)acetamide, 95%; . |
20330-99-8 | 95% | 1g |
€118.70 | 2025-03-19 | |
abcr | AB223983-25g |
N1-(4-Propylphenyl)acetamide, 95%; . |
20330-99-8 | 95% | 25g |
€555.80 | 2025-03-19 | |
abcr | AB223983-10g |
N1-(4-Propylphenyl)acetamide, 95%; . |
20330-99-8 | 95% | 10g |
€328.20 | 2025-03-19 | |
Crysdot LLC | CD12098107-10g |
N-(4-Propylphenyl)acetamide |
20330-99-8 | 95+% | 10g |
$350 | 2024-07-24 | |
Ambeed | A877758-1g |
N-(4-Propylphenyl)acetamide |
20330-99-8 | 95+% | 1g |
$70.0 | 2024-07-28 | |
Ambeed | A877758-5g |
N-(4-Propylphenyl)acetamide |
20330-99-8 | 95+% | 5g |
$208.0 | 2024-07-28 | |
abcr | AB223983-1 g |
N1-(4-Propylphenyl)acetamide; 95% |
20330-99-8 | 1g |
€102.30 | 2023-02-22 | ||
abcr | AB223983-5g |
N1-(4-Propylphenyl)acetamide, 95%; . |
20330-99-8 | 95% | 5g |
€228.00 | 2025-03-19 |
N1-(4-Propylphenyl)acetamide 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
N1-(4-Propylphenyl)acetamideに関する追加情報
N1-(4-Propylphenyl)acetamide (CAS No. 20330-99-8): An Overview of Its Properties, Applications, and Recent Research
N1-(4-Propylphenyl)acetamide (CAS No. 20330-99-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of an acetamide group attached to a 4-propylphenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Chemical Structure and Properties
The molecular formula of N1-(4-Propylphenyl)acetamide is C11H15NO, with a molecular weight of approximately 181.24 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 77-79°C, and it exhibits moderate stability under standard laboratory conditions.
The presence of the acetamide group in N1-(4-Propylphenyl)acetamide confers several important properties. Acetamides are known for their ability to form hydrogen bonds, which can influence the compound's solubility and reactivity. Additionally, the acetamide group can participate in various chemical reactions, such as nucleophilic acyl substitution and amide bond formation. The 4-propylphenyl moiety, on the other hand, contributes to the compound's hydrophobic character and can affect its biological activity by interacting with specific protein targets.
Synthesis and Preparation
N1-(4-Propylphenyl)acetamide can be synthesized through several methods, but one of the most common approaches involves the reaction of 4-propylaniline with acetic anhydride or acetyl chloride in the presence of a base. This reaction proceeds via an acylation mechanism, where the amine group of 4-propylaniline attacks the carbonyl carbon of the acetylating agent to form an intermediate that subsequently loses water to yield the desired product.
The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst selection. For example, using a polar aprotic solvent like DMSO or N,N-dimethylformamide (DMF) can enhance the yield and purity of N1-(4-Propylphenyl)acetamide. Additionally, employing a mild base like triethylamine or pyridine can help control the reaction rate and minimize side reactions.
Biological Activity and Applications
N1-(4-Propylphenyl)acetamide has been investigated for its potential biological activity in various research studies. One area of interest is its analgesic properties. Studies have shown that this compound can exhibit moderate analgesic effects in animal models, suggesting its potential as a lead compound for pain management therapies. The mechanism of action is thought to involve interactions with opioid receptors or other pain-related pathways.
Beyond its analgesic properties, N1-(4-Propylphenyl)acetamide has also been explored for its anti-inflammatory activity. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings indicate that the compound may have therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
In addition to its pharmacological applications, N1-(4-Propylphenyl)acetamide has found use in materials science and chemical synthesis. Its unique structure makes it a useful building block for constructing more complex molecules with tailored properties. For example, it can be used as an intermediate in the synthesis of polymers or as a ligand in coordination chemistry.
Recent Research Developments
The scientific community continues to explore new applications and properties of N1-(4-Propylphenyl)acetamide. Recent studies have focused on optimizing its pharmacological profile through structural modifications. For instance, researchers have synthesized derivatives with enhanced bioavailability or reduced side effects by introducing substituents at different positions on the phenyl ring or modifying the acetamide group.
A notable study published in the Journal of Medicinal Chemistry investigated the use of N1-(4-Propylphenyl)acetamide derivatives as potent inhibitors of protein-protein interactions (PPIs). The authors reported that certain derivatives exhibited high affinity for specific PPI targets involved in cancer signaling pathways. This finding opens up new avenues for developing targeted therapies against various cancers.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the antiviral activity of N1-(4-Propylphenyl)acetamide derivatives against influenza viruses. They found that some derivatives showed promising inhibitory effects on viral replication in cell culture assays. These results suggest that further optimization could lead to novel antiviral agents.
Conclusion
N1-(4-Propylphenyl)acetamide (CAS No. 20330-99-8) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure imparts valuable properties that make it suitable for various uses, from pain management to materials science. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and developing innovative solutions.
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